

An In-depth Technical Guide to (5S,6R)-DiHETE

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Compound of Interest

Compound Name: (5S,6R)-DiHETEs

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,6R)-DiHETE, formally known as (5S,6R,7E,9E,11Z,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid, is a dihydroxy derivative of arachidonic acid and a product of the lipoxygenase pathway.[1][2] As a stereoisomer of dihydroxyeicosatetraenoic acid (DiHETE), it plays a role in inflammatory processes, primarily through its interaction with leukotriene receptors. This technical guide provides a comprehensive overview of the biochemical properties, synthesis, biological activity, and signaling pathways associated with (5S,6R)-DiHETE, tailored for professionals in research and drug development.

Physicochemical Properties and Quantitative Data

(5S,6R)-DiHETE is a lipid mediator with a molecular formula of $C_{20}H_{32}O_4$ and a molecular weight of 336.5 g/mol .[3] Its activity is closely linked to its specific stereochemistry. The following tables summarize key quantitative data for (5S,6R)-DiHETE.

Property	Value	Reference(s)
Molecular Formula	$C_{20}H_{32}O_4$	[3]
Molecular Weight	336.5 g/mol	[3]
CAS Number	82948-88-7	[3]
UV max (in Ethanol)	273 nm	[3]

Biological Activity Data	Value	Assay Condition	Reference(s)
Guinea Pig Ileum Contraction (EC ₅₀)	1.3 μ M	In vitro assay on isolated guinea pig ileum.	[4][5]
LTD ₄ Receptor Binding	Weak Agonist	Competitive binding assays in guinea pig lung membranes.	[1][2]
Inhibition of [³ H]-LTD ₄ binding to TXA ₂ /PGH ₂ receptor (IC ₅₀)	> 10 μ M	Washed human platelets.	[2]

Biosynthesis of (5S,6R)-DiHETE

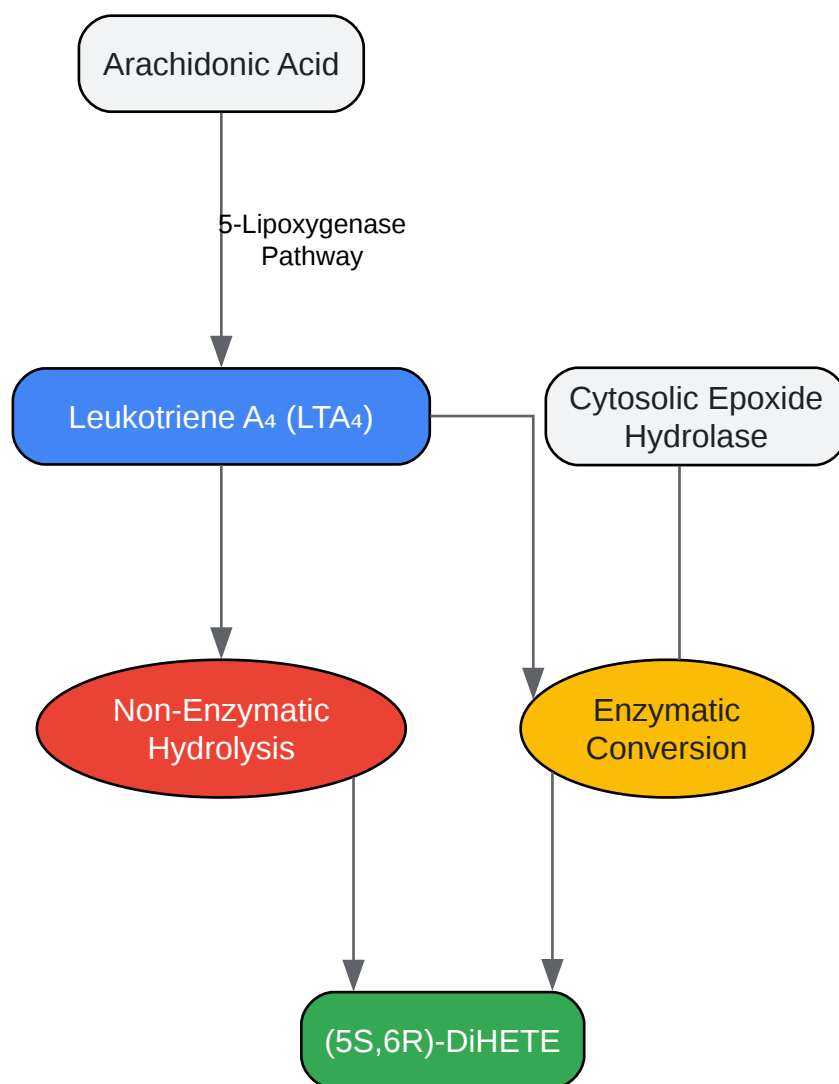
(5S,6R)-DiHETE is formed from the unstable epoxide intermediate, Leukotriene A₄ (LTA₄). This conversion can occur through two primary mechanisms: non-enzymatic hydrolysis and enzymatic conversion.

Non-Enzymatic Hydrolysis

In aqueous environments, the epoxide ring of LTA₄ can undergo spontaneous hydrolysis to form various DiHETE isomers, including (5S,6R)-DiHETE.[2] This non-specific process contributes to the basal levels of this compound in biological systems.

Enzymatic Conversion

The primary enzymatic route for the synthesis of (5S,6R)-DiHETE involves the action of cytosolic epoxide hydrolase.[6][7] Studies have shown that purified cytosolic epoxide hydrolase from mouse liver can efficiently convert LTA₄ into (5S,6R)-DiHETE.[6][7]



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Biosynthesis of (5S,6R)-DiHETE from Arachidonic Acid.

Biological Activity and Signaling Pathway

The primary biological activity of (5S,6R)-DiHETE is mediated through its interaction with the Cysteinyl Leukotriene Receptor 1 (CysLT₁R), also known as the LTD₄ receptor. It is characterized as a weak agonist at this receptor.^{[1][2]}

Interaction with the LTD₄ Receptor

Binding studies on guinea pig lung membranes have demonstrated that among the four synthetic (5,6)-DiHETE isomers, only (5S,6R)-DiHETE is recognized by the LTD₄ receptor.^[1]

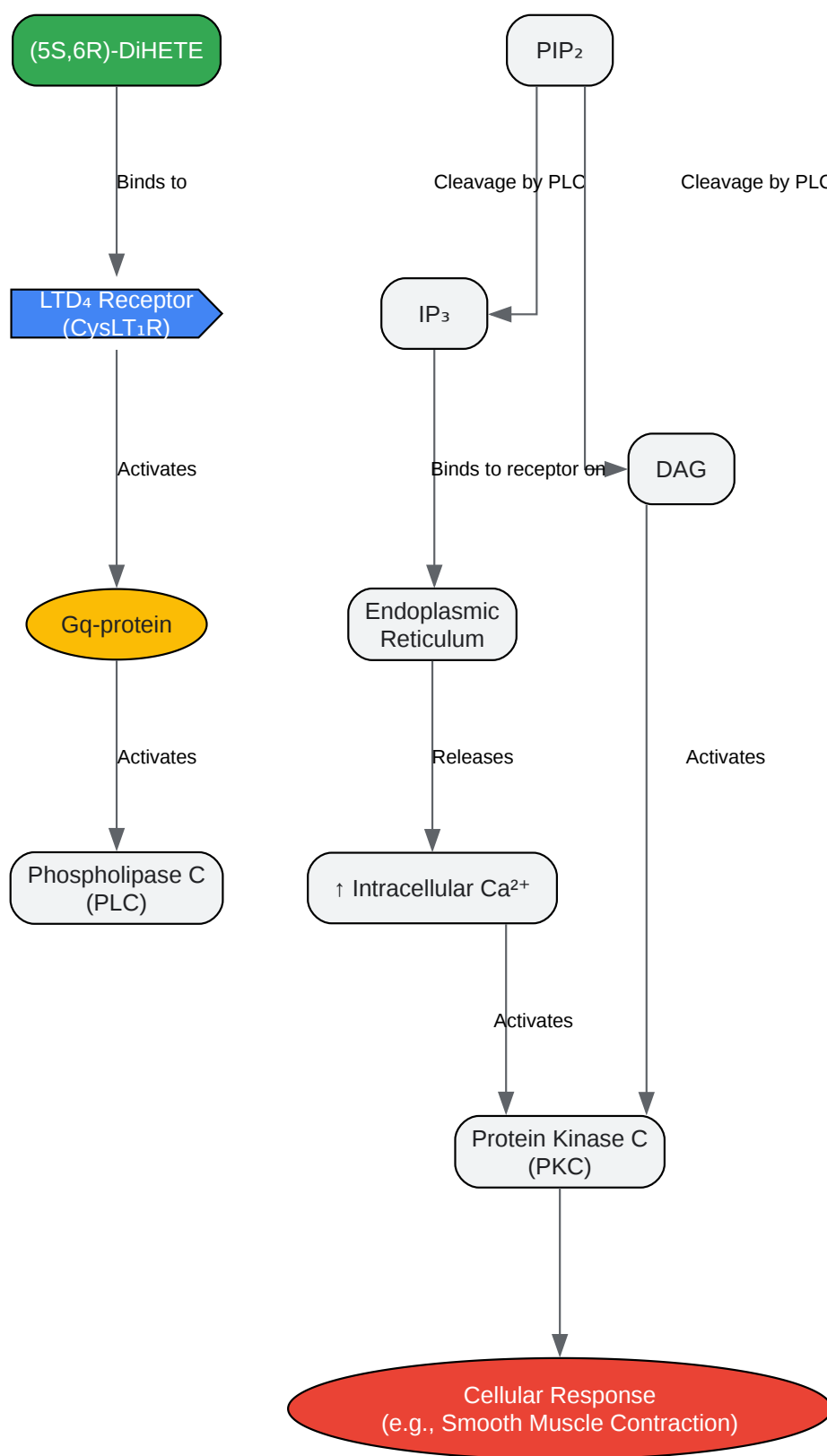
This interaction is what leads to its observed biological effects, such as smooth muscle contraction.

Downstream Signaling Cascade

The LTD₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding, the following signaling cascade is initiated:

- Activation of Gq: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit.
- Phospholipase C (PLC) Activation: Gαq-GTP activates PLC.
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
- Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
- Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ and DAG collectively activate Protein Kinase C.

This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction.



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Signaling pathway of (5S,6R)-DiHETE via the LTD₄ Receptor.

Experimental Protocols

Enzymatic Synthesis of (5S,6R)-DiHETE from Leukotriene A₄

This protocol is based on the methodology described for the conversion of LTA₄ by mouse liver cytosolic epoxide hydrolase.^{[6][7]}

Materials:

- Mouse liver cytosol (prepared from the 105,000 x g supernatant of liver homogenate)
- Leukotriene A₄ (LTA₄) solution
- Phosphate buffer (pH 7.4)
- Methanol
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

- Prepare a reaction mixture containing mouse liver cytosol in phosphate buffer (pH 7.4).
- Initiate the reaction by adding a solution of LTA₄ to the reaction mixture. The final concentration of LTA₄ should be in the low micromolar range.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 5-15 minutes).
- Terminate the reaction by adding two volumes of cold methanol.
- Centrifuge the mixture to pellet the precipitated protein.
- Analyze the supernatant by RP-HPLC to separate and quantify the DiHETE isomers. A C18 column is typically used with a mobile phase gradient of methanol in water and acetic acid.
- Monitor the elution profile at 270 nm, the characteristic absorbance maximum for the conjugated triene chromophore of DiHETEs.

Guinea Pig Ileum Contraction Assay

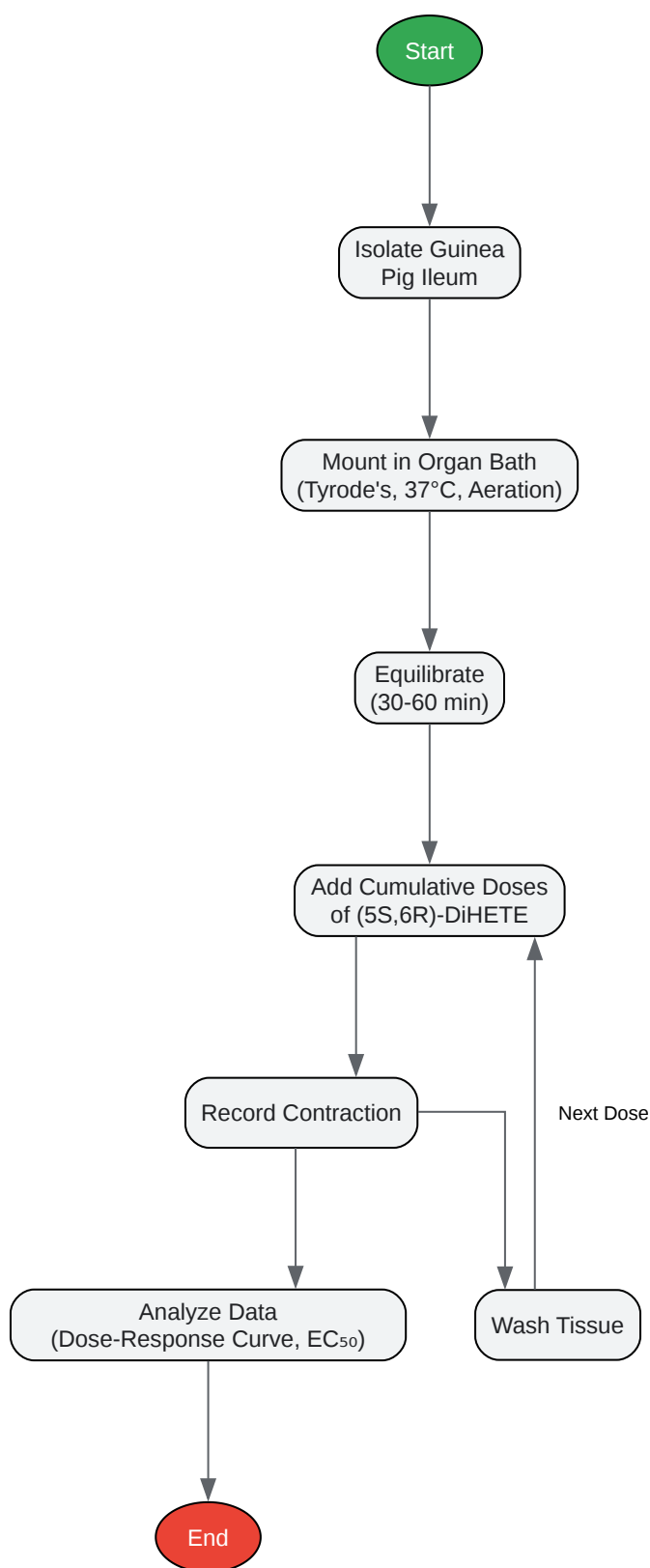
This protocol outlines the general procedure for assessing the contractile effect of (5S,6R)-DiHETE on smooth muscle.

Materials:

- Isolated guinea pig ileum segment
- Tyrode's solution (physiological salt solution)
- Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37°C)
- Isotonic transducer and recording system
- (5S,6R)-DiHETE stock solution

Procedure:

- Suspend a segment of the guinea pig ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated.
- Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 30-60 minutes, with periodic washing.
- Once a stable baseline is achieved, add cumulative concentrations of (5S,6R)-DiHETE to the organ bath.
- Record the contractile response at each concentration until a maximal response is achieved.
- Wash the tissue extensively to return to the baseline.
- The data can be used to construct a dose-response curve and determine the EC₅₀ value.



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Workflow for Guinea Pig Ileum Contraction Assay.

Conclusion

(5S,6R)-DiHETE is a biologically active lipid mediator formed from LTA₄. Its role as a weak agonist of the LTD₄ receptor positions it as a molecule of interest in the study of inflammatory and allergic responses. The provided data, signaling pathways, and experimental workflows offer a foundational understanding for researchers and professionals in the field of drug development and eicosanoid research. Further investigation into its specific physiological and pathological roles may unveil new therapeutic targets.

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